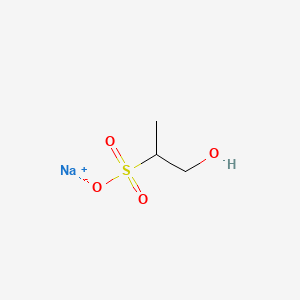

Sodium 1-methyl isethionate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

27242-34-8 |

|---|---|

Molecular Formula |

C3H7NaO4S |

Molecular Weight |

162.14 g/mol |

IUPAC Name |

sodium;1-hydroxypropane-2-sulfonate |

InChI |

InChI=1S/C3H8O4S.Na/c1-3(2-4)8(5,6)7;/h3-4H,2H2,1H3,(H,5,6,7);/q;+1/p-1 |

InChI Key |

FGEHUOVDONBDLY-UHFFFAOYSA-M |

Canonical SMILES |

CC(CO)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering of Sodium 1 Methyl Isethionate

Established Routes for Substituted Hydroxyalkanesulfonate Synthesis

The synthesis of hydroxyalkanesulfonates is primarily achieved through the ring-opening of epoxides with bisulfite salts. The choice of the epoxide starting material dictates the structure of the final product.

The reaction between propylene (B89431) oxide and sodium bisulfite is a key method for producing a C3 hydroxyalkanesulfonate. However, spectroscopic and chemical analyses have demonstrated that the ring-opening of the propylene oxide molecule by the sulfite (B76179) ion proceeds with high regioselectivity. researchgate.net The nucleophilic attack by the bisulfite ion occurs preferentially at the less sterically hindered primary carbon atom of the epoxide ring. This mechanism exclusively yields sodium 2-hydroxypropane-1-sulfonate, an isomer of sodium 1-methyl isethionate. researchgate.net

The reaction can be summarized as follows:

Reactants: Propylene Oxide, Sodium Bisulfite

Product: Sodium 2-hydroxypropane-1-sulfonate

Mechanism: Nucleophilic addition involving the sulfite ion attacking the primary carbon of the oxirane ring. researchgate.net

This outcome highlights a crucial distinction in nomenclature and isomeric structure. While related to the target compound, this specific reaction pathway does not directly produce this compound (sodium 1-hydroxypropane-2-sulfonate).

The most common and commercially significant route for the production of the parent compound, sodium isethionate, involves the reaction of ethylene (B1197577) oxide with an aqueous solution of sodium bisulfite. wikipedia.orgatamanchemicals.com This process is the foundation for manufacturing numerous isethionate-based surfactants. google.com

The industrial synthesis is typically carried out under controlled conditions to maximize yield and minimize byproduct formation, such as ethylene glycol. google.comgoogle.com The reaction is generally performed in an aqueous solution, maintaining the pH between 5.5 and 6.5 and the temperature in the range of 25°C to 85°C. google.comgoogle.com

A typical industrial procedure involves:

Preparing a sodium bisulfite solution (e.g., 35 wt%) in a reaction vessel. vulcanchem.com

Maintaining the temperature at approximately 40°C. vulcanchem.com

Slowly introducing ethylene oxide into the reactor. vulcanchem.com

Allowing the reaction to proceed for a set duration, often around 30 minutes. vulcanchem.com

Under optimal conditions, this method can achieve yields as high as 99.7%. vulcanchem.com

Historically, other methods for synthesizing isethionic acid have been developed. The earliest synthesis, attributed to Heinrich Gustav Magnus in 1833, involved the reaction of solid sulfur trioxide with ethanol. wikipedia.org While foundational, this method has been largely superseded by more efficient processes. wikipedia.orgatamanchemicals.com

Another alternative pathway is the hydrolysis of carbyl sulfate (B86663), which is itself derived from the sulfonation of ethylene. wikipedia.orgatamanchemicals.com Additionally, isethionic acid can be prepared by treating an alkali metal isethionate, such as sodium isethionate, with hydrochloric acid to form the free acid and a chloride salt. atamanchemicals.com These alternative routes, however, are not as commercially prevalent as the ethylene oxide and sodium bisulfite reaction. wikipedia.orgatamanchemicals.com

Catalytic Approaches and Process Optimization in Isethionate Production

Catalysis plays a pivotal role in the synthesis of isethionate derivatives, particularly in the formation of esters and amides, which are widely used as surfactants. Process optimization focuses on improving reaction rates, increasing yields, and utilizing milder conditions.

Fatty acyl isethionates are produced through the direct esterification of a fatty acid with a hydroxyalkanesulfonic acid salt, such as sodium isethionate. google.com This reaction requires a catalyst to proceed at a reasonable rate, and various acidic catalysts have been employed. The process involves heating the reactants and distilling off the water formed during the reaction to drive the equilibrium towards the product. google.com

The reaction temperature is typically high, often between 200°C and 250°C. google.comepo.org A variety of catalysts have been shown to be effective, including metal oxides and organic sulfonic acids. A mixture of zinc oxide and an organic sulfonic acid is a particularly effective catalyst system. googleapis.com

| Catalyst | Reactants | Temperature (°C) | Pressure (Pa) | Yield | Source(s) |

| Zinc Oxide & Phosphoric Acid | Fatty Acid, Hydroxyalkanesulfonic Acid Salt | 200 - 250 | 0.05x10⁵ - 1x10⁵ | Not specified | google.com |

| Methane (B114726) Sulfonic Acid | Myristic Acid, Sodium Hydroxyethyl (B10761427) Sulfonate | 160 | Atmospheric | 68.7% | atlantis-press.comatlantis-press.com |

| p-Toluenesulfonic Acid | Lauric Acid, Sodium Methyl Isethionate | 160 | 10 kPa (vacuum) | 94.4% (conversion) | dissertationtopic.net |

| Zinc Oxide & Organic Sulfonic Acid | Fatty Acid, Alkali Metal Isethionate | 200 - 225 | Not specified | Not specified | epo.orggoogleapis.com |

This table is interactive and allows for sorting and filtering of data.

The conversion of isethionates to their amide derivatives, such as N-methyl taurate, is another important industrial reaction. N-methyl taurate is synthesized by reacting sodium isethionate with methylamine. google.comwikipedia.org To facilitate this reaction under milder conditions and improve catalyst recovery, heterogeneous catalysts have been developed. google.com

This approach avoids the harsh conditions of high temperature (150-300°C) and high pressure (10-25 MPa) often associated with traditional methods. patsnap.com The use of a heterogeneous catalyst allows the reaction to proceed at lower temperatures and pressures, with high yield and selectivity. google.com The catalyst can also be easily recovered and reused.

A patented method describes the use of specific mixed metal oxide catalysts for this amidation. google.compatsnap.com

| Catalyst | Reactants | Temperature (°C) | Pressure (MPa) | Yield | Selectivity | Source(s) |

| Zn₅(CO₃)₂(OH)₆ / Ni₂ZrO₄ | Sodium Isethionate, Methylamine | 230 | ~8 | 85.0 - 95.0% | >98% | google.compatsnap.com |

| Zn₅(CO₃)₂(OH)₆ | Sodium Isethionate, Methylamine | Not specified | Not specified | 85.0 - 95.0% | >98% | google.com |

| Ni₂ZrO₄ | Sodium Isethionate, Methylamine | Not specified | Not specified | 85.0 - 95.0% | >98% | google.com |

This table is interactive and allows for sorting and filtering of data.

Influence of Reaction Parameters on Chemical Conversion Efficiency and Product Selectivity

The synthesis of isethionate esters, such as this compound, is a process influenced by several critical reaction parameters that dictate the efficiency of chemical conversion and the selectivity towards the desired product. Key variables include reaction temperature, reaction time, the molar ratio of reactants, and the presence and concentration of catalysts.

Reaction Time: The duration of the reaction is directly correlated with conversion rates, though prolonged times can also lead to increased by-product formation and degradation. researchgate.net For direct esterification of lauric acid and sodium isethionate, typical reaction times range from 4 to 6 hours. acs.orgwhiterose.ac.uk In catalyzed systems, the optimal time can be shorter. For instance, in the synthesis of sodium cocoyl isethionate, a reaction time of 3 hours was found to be optimal. researchgate.net Similarly, a 4-hour reaction time was determined to be most effective for the synthesis of myristic acid isethionate esters with a methane sulfonic acid catalyst. atlantis-press.com As a general trend, chemical conversion increases with reaction time, but selectivity for the desired monosulfonate product may decrease as the formation of disulfonates becomes more prevalent. researchgate.net

Molar Ratio of Reactants: The stoichiometry of the reactants is a crucial factor in driving the reaction towards completion and maximizing yield. In the synthesis of sodium cocoyl isethionate, an optimal molar ratio of coconut acid to sodium isethionate was found to be 1.2:1. researchgate.net A similar molar ratio of 1.2 for myristic acid to sodium hydroxyethyl sulfonate was identified as optimal in a separate study. atlantis-press.com Utilizing a slight excess of the fatty acid helps to drive the esterification equilibrium toward the product side.

Catalyst Dosage: While catalyst-free methods are gaining traction, the use of catalysts can significantly influence reaction rates and conditions. In the synthesis of myristic acid isethionate esters, the optimal weight ratio of methane sulfonic acid catalyst to myristic acid was determined to be 2.5%. atlantis-press.com The amount of catalyst generally has a less pronounced effect on the yield compared to time and temperature. atlantis-press.com

The interplay of these parameters is critical for process optimization. The following tables summarize findings from studies on related isethionate esters, which provide insights into the process engineering for this compound.

Table 1: Optimal Reaction Conditions for Isethionate Ester Synthesis (Catalytic)

| Parameter | Sodium Cocoyl Isethionate researchgate.net | Myristic Acid Isethionate Ester atlantis-press.com |

|---|---|---|

| Reactants | Coconut Acid, Sodium Isethionate | Myristic Acid, Sodium Hydroxyethyl Sulfonate |

| Catalyst | Isethionic Acid | Methane Sulfonic Acid |

| Optimal Molar Ratio | 1.2:1 (Acid:Isethionate) | 1.2:1 (Acid:Isethionate) |

| Optimal Temperature | 155°C | 160°C |

| Optimal Time | 3 hours | 4 hours |

| Catalyst Loading | Not specified | 2.5% (wt ratio to myristic acid) |

| Reported Yield | ~60% | 68.7% |

Table 2: Influence of Temperature on Thermal Degradation of Sodium Lauroyl Isethionate (SLI) over 5 hours acs.org

| Atmosphere | Temperature | Predicted Degradation (wt% mass loss) |

|---|---|---|

| Nitrogen | 220°C | ~0.6% |

| Nitrogen | 230°C | ~0.8% |

| Nitrogen | 240°C | 1.0% |

| Nitrogen | 250°C | ~2.0% |

| Air | 240°C | 28.5% |

Green Chemistry Principles in Sodium Isethionate Synthesis

The growing emphasis on sustainability in the chemical industry has spurred the application of green chemistry principles to the synthesis of surfactants like sodium isethionate. sbr-int.com This involves designing processes that reduce environmental impact by minimizing waste, using renewable resources, and improving energy efficiency. rsc.org

Optimization of Atom Economy and Sustainable Manufacturing Processes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com Reactions with poor atom economy generate significant waste in the form of unwanted by-products. primescholars.com

The single-step direct esterification of fatty acids with sodium isethionate exhibits a significantly increased atom economy compared to traditional methods. whiterose.ac.uk Older synthetic routes, such as those involving the formation of an acyl chloride intermediate, have inherently poor atom economy due to the generation of by-products like HCl or salts that are not incorporated into the final surfactant molecule. The direct esterification reaction, in its ideal form, produces only water as a by-product, representing a much more efficient use of starting materials.

Sustainable manufacturing also involves the use of renewable feedstocks. chemanager-online.com Isethionate esters can be produced from bio-based raw materials, such as fatty acids derived from coconut or palm oil, positioning them as eco-friendly alternatives to purely petroleum-derived surfactants. omnitechintl.com3vsigmausa.com This shift towards bio-based feedstocks is a key trend in improving the sustainability profile of the surfactant industry. chemanager-online.com

Strategies for By-product Minimization and Effluent Reduction

The minimization of by-products and the reduction of effluent are critical for sustainable chemical manufacturing. In the synthesis of sodium isethionate and its esters, several by-products can form depending on the specific process used.

Older techniques for preparing the sodium isethionate precursor were often contaminated with by-products such as sodium sulfate or unreacted sodium hydroxide, which are very difficult to separate from the desired product due to similar solubility. google.com In syntheses starting from ethylene oxide and sodium bisulfite, the formation of ethylene glycol is a key concern. google.com The amount of ethylene glycol formed is a function of both reaction temperature and pH. google.com To minimize this impurity, it is essential to maintain strict control over these parameters, with a preferred pH range of 5.5 to 6.5 and a temperature range of 25°C to 85°C, which can limit ethylene glycol formation to less than 0.85% in a 60% aqueous solution. google.com

During the esterification step at high temperatures, thermal degradation can lead to the evolution of various volatile organic compounds (VOCs) and hazardous gases, including carbon dioxide, carbon disulfide, and sulfur dioxide. whiterose.ac.ukresearchgate.net Manufacturing under an inert atmosphere, such as nitrogen, is a key strategy to mitigate this, as degradation levels in air are significantly higher—up to 28 times greater at 240°C—than in a nitrogen environment. whiterose.ac.ukresearchgate.net

Effluent reduction strategies focus on both minimizing the creation of waste streams and treating them effectively. Where impurities like glycols are present in aqueous sodium isethionate solutions, they can be removed via extraction with an aliphatic alcohol, such as isopropanol, before the esterification step. google.com For the final effluent from manufacturing facilities, treatments like coagulation-flocculation can be employed to efficiently remove residual surfactants before discharge, with ferric chloride being an effective coagulant. p2infohouse.orgtandfonline.comresearchgate.net

Chemical Reactivity, Transformation Mechanisms, and Stability Profiles

Fundamental Reaction Mechanisms Involving Sulfonate and Hydroxyl Functional Groups

The reactivity of isethionate esters is centered around the sulfonate (R-SO₂-O-) and hydroxyl (-OH) groups. The sulfonate group is the conjugate base of a strong sulfonic acid, which makes it a weak base and a good leaving group. This property is fundamental to the stability and reactivity of sulfonate esters. The carbon-oxygen bond in the ester linkage can be susceptible to nucleophilic attack, a common reaction pathway for esters. periodicchemistry.com

Thermal Degradation Kinetics and Mechanistic Pathways of Isethionate Esters

The thermal stability of isethionate esters is a critical parameter, particularly in manufacturing and formulation processes that occur at elevated temperatures. whiterose.ac.uk Studies on sodium lauroyl isethionate (SLI), a representative isethionate ester, provide significant insights into the thermal degradation behavior of this class of compounds.

Isoconversional kinetic analysis is a powerful tool used to study the kinetics of complex solid-state reactions, such as the thermal decomposition of isethionate esters, without assuming a specific reaction model. nih.gov This method allows for the determination of the activation energy (Ea) as a function of the extent of conversion (α). For sodium lauroyl isethionate, differential Friedman and integral Ozawa–Flynn–Wall (OFW) isoconversional models have been employed to analyze thermogravimetric analysis (TGA) data. acs.orgresearchgate.net

The activation energy for the thermal decomposition of SLI in an inert nitrogen atmosphere was found to be relatively constant across the conversion range, suggesting a single-step decomposition mechanism under these conditions. researchgate.net In contrast, the activation energy in an oxidative air atmosphere showed more significant variation, indicating a more complex, multi-step degradation process. acs.orgresearchgate.net

Table 1: Isoconversional Kinetic Parameters for the Thermal Decomposition of Sodium Lauroyl Isethionate

Note: Data derived from studies on Sodium Lauroyl Isethionate. researchgate.net

The atmosphere in which thermal degradation occurs plays a pivotal role in the stability of isethionate esters. Studies have shown that the degradation of sodium lauroyl isethionate is significantly accelerated in an oxidative atmosphere (air) compared to an inert atmosphere (nitrogen). whiterose.ac.ukacs.orgresearchgate.net The onset of thermal degradation for SLI occurs at a lower temperature in air than in nitrogen. acs.org

Predictive models based on isoconversional kinetics have demonstrated that at a typical manufacturing temperature of 240°C, the degradation of SLI is approximately 28 times higher in air than in nitrogen over a 5-hour period. acs.orgresearchgate.net This highlights the critical importance of maintaining an inert atmosphere during the synthesis and processing of isethionate esters to minimize degradation and the formation of undesirable byproducts. whiterose.ac.uk

The thermal decomposition of isethionate esters leads to the evolution of various volatile organic compounds (VOCs) and gaseous species. whiterose.ac.uk Analysis of the evolved gases during the thermolysis of sodium lauroyl isethionate using techniques such as TGA coupled with Fourier-transform infrared spectroscopy (TGA-FTIR) has identified several degradation products. acs.orgresearchgate.net

The primary gaseous species evolved include water, carbon dioxide, and sulfur dioxide. acs.orgresearchgate.net In addition to these, other volatile compounds such as carbon disulfide, as well as various alkyl and carbonyl species, have been detected. acs.orgresearchgate.net The identification of these products provides valuable information about the mechanistic pathways of thermal degradation, which likely involve the cleavage of the ester bond and the fragmentation of the alkyl chain.

Table 2: Evolved Gaseous Species from the Thermolysis of Sodium Lauroyl Isethionate

Note: Data derived from studies on Sodium Lauroyl Isethionate. acs.orgresearchgate.net

Hydrolytic Stability and pH-Dependent Degradation Phenomena of Isethionates

The hydrolytic stability of isethionate esters is a key factor in their application, particularly in aqueous formulations. The ester linkage is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases. cosmeticsandtoiletries.com Generally, isethionates are not considered long-term stable outside a pH range of 5 to 8. wikipedia.org

Biochemical and Biotransformation Pathways in Environmental and Biological Systems

Information on the specific biochemical and biotransformation pathways of sodium 1-methyl isethionate is limited. However, isethionate itself (2-hydroxyethanesulfonic acid) is known to be involved in microbial metabolism. For instance, the enzyme isethionate sulfite-lyase, found in some bacteria, can cleave the carbon-sulfur bond of isethionate to produce acetaldehyde and sulfite (B76179). nih.gov

It is plausible that isethionate esters could undergo enzymatic hydrolysis in biological systems, catalyzed by esterases, to yield the corresponding carboxylic acid and isethionate. nih.gov The resulting isethionate could then potentially enter microbial metabolic pathways. The biodegradability of isethionates is generally considered to be good. wikipedia.org Further research is needed to fully elucidate the specific biotransformation pathways of this compound in various environmental and biological systems.

Bacterial Dissimilation and Catabolism of Isethionate

Isethionate, a hydroxyethyl (B10761427) sulfonate, is widely distributed in the environment, originating from both industrial activities and as a product of microbial metabolism. nih.gov Diverse bacteria can utilize isethionate as a substrate for growth. nih.gov The dissimilation of isethionate involves its breakdown to release sulfur, which can then be utilized in various metabolic processes.

In the human gut, the obligately anaerobic sulfite-reducing bacterium Bilophila wadsworthia plays a significant role in the metabolism of C2 sulfonates like isethionate. nih.gov This pathobiont can use a range of sulfonates to generate sulfite as a terminal electron acceptor for anaerobic respiration, ultimately producing hydrogen sulfide (B99878) (H₂S). nih.gov Isethionate serves as an intermediate in the degradation of sulfoacetate by B. wadsworthia. nih.gov The process involves the cleavage of isethionate to release sulfite, which is then reduced to H₂S. nih.gov

The catabolism of isethionate is not limited to anaerobic bacteria. Aerobic pathways have been identified in both Gram-negative and Gram-positive bacteria. nih.govnih.gov In Gram-negative bacteria, the aerobic dissimilation of isethionate involves its oxidation to sulfoacetaldehyde. nih.gov A distinct pathway has been discovered in the Gram-positive bacterium Bacillus krulwichiae, which can use isethionate as its sole carbon source, excreting sulfite as a waste product. nih.govnih.gov This highlights the metabolic versatility of bacteria in mineralizing this organosulfur compound. nih.gov

The initial step in isethionate catabolism often involves its conversion to sulfoacetaldehyde. nih.govnih.gov Subsequently, the C-S bond is cleaved to release the sulfonate group as sulfite. nih.gov In the case of B. wadsworthia, this process occurs within bacterial microcompartments, which are thought to sequester the potentially toxic intermediates, acetaldehyde and sulfite. nih.gov The released sulfite can then be used as a terminal electron acceptor in anaerobic respiration, while the acetaldehyde is oxidized to acetate, a process that can yield ATP. nih.gov

Table 1: Bacterial Species Involved in Isethionate Dissimilation

| Bacterial Species | Type of Metabolism | Key Aspects of Isethionate Catabolism |

|---|---|---|

| Bilophila wadsworthia | Anaerobic | Utilizes isethionate to generate sulfite for dissimilatory reduction to H₂S. nih.gov |

| Bacillus krulwichiae | Aerobic | Oxidizes isethionate using a cytosolic metal-dependent alcohol dehydrogenase. nih.govnih.gov |

| Gram-negative bacteria | Aerobic | Involves a membrane-bound flavoenzyme for the oxidation of isethionate. nih.govnih.gov |

Enzymatic Mechanisms in Isethionate Metabolism

The bacterial degradation of isethionate is mediated by a series of specific enzymes that catalyze the key steps in its transformation. The enzymes involved differ between aerobic and anaerobic pathways and between different bacterial species.

In the anaerobic bacterium Bilophila wadsworthia, the cleavage of isethionate is carried out by an oxygen-sensitive glycyl radical enzyme called isethionate sulfite-lyase (IslA), which is activated by its activating enzyme, IslB. nih.gov This enzyme catalyzes the release of sulfite from isethionate, with acetaldehyde as the other product. nih.gov The metabolism of sulfoacetate in B. wadsworthia also leads to isethionate as an intermediate through the action of NAD(P)H-dependent enzymes, specifically sulfoacetaldehyde dehydrogenase (SauS) and sulfoacetaldehyde reductase (TauF). nih.gov The isethionate is then cleaved by isethionate sulfolyase (IseG) to release sulfite. nih.gov

In the aerobic pathway of Gram-negative bacteria, the initial oxidation of isethionate to sulfoacetaldehyde is catalyzed by a membrane-bound flavoenzyme known as isethionate dehydrogenase (IseJ), which is cytochrome c-dependent. nih.govnih.gov The subsequent cleavage of the C-S bond in sulfoacetaldehyde is performed by the thiamine pyrophosphate (TPP)-dependent enzyme sulfoacetaldehyde acetyltransferase (Xsc). nih.govnih.gov

A different enzymatic mechanism is observed in the Gram-positive bacterium Bacillus krulwichiae. Here, the oxidation of isethionate is carried out by a cytosolic metal-dependent alcohol dehydrogenase named IseD, which uses NAD⁺ as the electron acceptor. nih.govnih.gov This reaction also produces sulfoacetaldehyde, which is then further processed by Xsc. nih.gov

Table 2: Key Enzymes in Isethionate Metabolism

| Enzyme | Function | Bacterial Pathway |

|---|---|---|

| Isethionate Sulfite-lyase (IslA/IseG) | Cleaves isethionate to sulfite and acetaldehyde. nih.govnih.gov | Anaerobic (Bilophila wadsworthia) |

| Sulfoacetaldehyde Dehydrogenase (SauS) | Part of the pathway reducing sulfoacetate to isethionate. nih.gov | Anaerobic (Bilophila wadsworthia) |

| Sulfoacetaldehyde Reductase (TauF) | Part of the pathway reducing sulfoacetate to isethionate. nih.gov | Anaerobic (Bilophila wadsworthia) |

| Isethionate Dehydrogenase (IseJ) | Oxidizes isethionate to sulfoacetaldehyde. nih.govnih.gov | Aerobic (Gram-negative bacteria) |

| Sulfoacetaldehyde Acetyltransferase (Xsc) | Cleaves the C-S bond in sulfoacetaldehyde. nih.govnih.gov | Aerobic (Gram-negative and Gram-positive bacteria) |

| Isethionate Dehydrogenase (IseD) | Oxidizes isethionate to sulfoacetaldehyde. nih.govnih.gov | Aerobic (Bacillus krulwichiae) |

Anaerobic and Aerobic Biodegradation Mechanisms of Isethionates

The biodegradation of isethionates is significantly influenced by the presence or absence of oxygen, leading to distinct anaerobic and aerobic metabolic pathways.

Anaerobic biodegradation is exemplified by the processes in Bilophila wadsworthia. In this environment, isethionate is cleaved by the oxygen-sensitive isethionate sulfolyase (IseG). nih.gov The extreme oxygen sensitivity of the glycyl radical enzyme IslA in B. wadsworthia necessitates that this reaction occurs under strictly anoxic conditions. nih.gov The sulfite produced is then utilized as a terminal electron acceptor in a process known as dissimilatory sulfite reduction, leading to the formation of hydrogen sulfide. nih.govnih.gov This anaerobic pathway is a crucial part of the sulfur cycle in anoxic environments, including the human gut. nih.gov

Aerobic biodegradation, on the other hand, involves the initial oxidation of isethionate. nih.govnih.gov In Gram-negative bacteria, this oxidation is linked to the electron transport chain via a cytochrome c-dependent membrane-bound flavoenzyme. nih.gov In contrast, the aerobic pathway in the Gram-positive Bacillus krulwichiae utilizes a cytosolic NAD⁺-dependent dehydrogenase. nih.govnih.gov In both cases, the resulting sulfoacetaldehyde is further metabolized. The aerobic pathways highlight the diversity of microbial strategies for the degradation of this organosulfonate in the presence of oxygen. nih.gov The discovery of these pathways in various bacteria underscores the importance of isethionate as a substrate in different ecological niches and its role in organosulfur mineralization. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification of Sodium 1 Methyl Isethionate

The comprehensive characterization and quantification of Sodium 1-methyl isethionate, a key ingredient in various formulations, necessitate the use of sophisticated analytical techniques. These methods are crucial for assessing purity, identifying and quantifying related substances, and understanding the compound's structural and thermal properties. This section details the application of advanced chromatographic, spectroscopic, and thermal analysis techniques for a thorough evaluation of this compound.

Theoretical Chemistry and Computational Modeling of Sodium 1 Methyl Isethionate

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for determining the molecular and electronic structure of a compound. These calculations solve approximations of the Schrödinger equation to predict geometry, electron distribution, and other electronic properties. whiterose.ac.uk

For a molecule like Sodium 1-Methyl Isethionate, a typical DFT approach would involve geometry optimization to find the lowest energy conformation. A combination of a hybrid functional, such as B3LYP with dispersion corrections (B3LYP-D3), and a basis set like Def2-TZVP, is often used to accurately model electronic orbitals and exchange-correlation effects. whiterose.ac.uk

Detailed Research Findings:

Molecular Geometry: Calculations would yield precise bond lengths, bond angles, and dihedral angles for the molecule.

Electronic Properties: The distribution of electrons within the molecule can be visualized through electron density maps. The electrostatic potential can also be mapped onto the electron density surface to identify electron-rich and electron-poor regions, which are crucial for predicting intermolecular interactions.

Atomic Charges: The partial charge on each atom can be calculated, providing insight into the polarity of different parts of the molecule. For instance, the sulfonate group (SO₃⁻) will carry a significant negative charge, while the sodium ion (Na⁺) will be positive.

| Property | Predicted Information | Computational Method Example |

|---|---|---|

| Optimized Geometry | Bond lengths (Å), Bond angles (°), Dihedral angles (°) | DFT (B3LYP-D3/Def2-TZVP) |

| Electron Density | Visualization of electron distribution | DFT |

| Electrostatic Potential | Identification of electrophilic and nucleophilic sites | DFT |

| Partial Atomic Charges | Charge distribution on individual atoms | DFT (e.g., Mulliken, ESP) |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. youtube.com By simulating the molecule in a realistic environment, such as in a water solvent, MD can reveal its dynamic behavior, stable conformations, and interactions with surrounding molecules. nih.gov

For this compound, MD simulations would typically use a classical force field, such as MMFF94x, to define the energy of the system as a function of its atomic coordinates. nih.gov The simulation would track the trajectory of the isethionate molecule and surrounding solvent molecules, providing a detailed picture of its behavior in solution.

Detailed Research Findings:

Conformational Analysis: MD simulations can explore the potential energy surface of the molecule to identify its most stable conformations in solution. This involves analyzing the rotation around single bonds and the resulting molecular shapes.

Intermolecular Interactions: The simulations can characterize the non-covalent interactions between the isethionate molecule and solvent molecules. Key interactions would include:

Electrostatic Interactions: The strong attraction between the negatively charged sulfonate group and water molecules, as well as between the sodium cation and water. researchgate.net

Hydrogen Bonding: The formation of hydrogen bonds between the hydroxyl group of the isethionate and water molecules.

Solvation Structure: The arrangement of water molecules around the solute can be analyzed using tools like the Radial Distribution Function (RDF), which reveals how the local density of the solvent changes as a function of distance from different parts of the solute molecule. researcher.life

| Analysis | Information Gained | Simulation Detail |

|---|---|---|

| Conformational Sampling | Identification of low-energy conformers and rotational barriers | Force Field (e.g., MMFF94x), Water Solvent Model |

| Interaction Energy Calculation | Quantification of electrostatic and van der Waals interactions with solvent | Analysis of simulation trajectories |

| Radial Distribution Function (RDF) | Description of the solvation shell structure around the molecule | Analysis of atom-atom distances over time |

Prediction of Spectroscopic Properties and Reaction Energetics

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. nih.gov Furthermore, they can be used to study the energetics of chemical reactions, such as decomposition or hydrolysis.

Detailed Research Findings:

Spectroscopic Properties:

NMR Spectroscopy: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of this compound. ruc.dkyoutube.com By comparing calculated spectra for different possible isomers or conformers with experimental data, the correct structure can be elucidated. nih.govmdpi.com

Reaction Energetics:

Thermal Degradation: Computational chemistry can model the pathways of thermal degradation. For related compounds like sodium lauroyl isethionate, studies have shown that degradation onset occurs at high temperatures, and the process is significantly different in the presence of air versus an inert atmosphere like nitrogen. acs.orgwhiterose.ac.uk Isoconversional kinetic models can be used to predict degradation rates under various process conditions. acs.org The calculation of bond dissociation energies can help identify the weakest bonds and likely initial steps of decomposition. uni-muenchen.de

| Property Type | Specific Property | Computational Method |

|---|---|---|

| Spectroscopy | 1H and 13C NMR Chemical Shifts | DFT with GIAO method |

| Reaction Energetics | Activation Energies for Decomposition | DFT (Transition State Theory) |

| Reaction Energetics | Bond Dissociation Energies | DFT |

| Thermodynamics | Reaction Enthalpy (ΔH) and Free Energy (ΔG) | Quantum Chemistry Calculations |

Computational Approaches to Molecular Recognition and Binding Interactions (e.g., Isethionate-Protein Interactions)

Understanding how molecules like isethionate interact with biological macromolecules such as proteins is crucial, particularly in contexts like toxicology and pharmacology. Computational methods like molecular docking and molecular dynamics are essential tools for studying these recognition and binding events. nih.govsemanticscholar.org

A relevant example is the study of isethionate binding to the bacterial enzyme isethionate sulfite-lyase (IslA), which is involved in microbial hydrogen sulfide (B99878) production. nih.govmit.edu

Detailed Research Findings:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For the isethionate moiety, docking studies into the active site of IslA would identify key binding poses and estimate the binding affinity. These studies have shown that the negatively charged isethionate substrate fits into a highly tailored active site. mit.edumdpi.com

Molecular Dynamics Simulations of the Complex: Following docking, MD simulations of the isethionate-protein complex can be performed to assess the stability of the binding pose and analyze the specific interactions in a dynamic environment. nih.govnih.gov These simulations can reveal:

Key Residue Interactions: Identification of specific amino acid residues that form stable hydrogen bonds or electrostatic interactions with the isethionate's sulfonate and hydroxyl groups. In IslA, residues like Arg189, Cys468, and Tyr587 have been identified as important for binding. mdpi.com

Binding Free Energy: Advanced computational methods can be used to calculate the binding free energy, providing a quantitative measure of the binding affinity. nih.govmdpi.com

| Method | Objective | Key Findings for Isethionate Moiety |

|---|---|---|

| Molecular Docking | Predict binding pose and score | Identifies favorable orientations in the enzyme's active site. mdpi.com |

| Molecular Dynamics | Assess stability and dynamics of the complex | Confirms stability of interactions and flexibility of the complex. nih.gov |

| Binding Free Energy Calculation | Quantify binding affinity | Provides a theoretical value for the strength of the interaction. |

| Interaction Analysis | Identify key amino acid residues | Reveals specific hydrogen bonds and electrostatic contacts (e.g., with Arginine, Tyrosine residues). mdpi.com |

Advanced Chemical Applications and Derivatives Research

Sodium 1-Methyl Isethionate as a Versatile Chemical Intermediate in Organic Synthesis

This compound serves as a crucial chemical intermediate, primarily in the synthesis of specialized surfactants. Its molecular structure, featuring a reactive hydroxyl group and a hydrophilic sulfonate group, makes it a valuable building block for creating ester-based anionic surfactants. The presence of the methyl group modifies the properties of the resulting surfactants compared to those derived from sodium isethionate, impacting factors like solubility and foam characteristics. atamanchemicals.comtichemindustry.com Its principal application as an intermediate is in the production of acyl methyl isethionates through esterification with fatty acids. dissertationtopic.netspecialchem.com This reaction pathway allows for the creation of a new generation of mild, sulfate-free surfactants widely used in personal care and cleaning products. atamanchemicals.comatamanchemicals.com The compound's role is pivotal in developing high-performance surfactants that offer gentle yet effective cleansing. guidechem.com

Derivatization to Specialty Surfactants and Functional Materials

Sodium Lauroyl Methyl Isethionate (SLMI), a mild anionic surfactant, is synthesized using this compound as a key raw material. dissertationtopic.net The primary synthesis method is the direct esterification of this compound with lauric acid. dissertationtopic.netspecialchem.com This process is typically conducted at elevated temperatures and may utilize a catalyst to achieve a high conversion rate. dissertationtopic.net Unlike surfactants based on sodium cocoyl isethionate (SCI), which often result in opaque products, SLMI's excellent water solubility allows for the formulation of transparent or crystal-clear cleansing products. atamanchemicals.comatamanchemicals.comcaliquo.com

Research has been conducted to optimize the synthesis conditions for SLMI to maximize yield and purity. dissertationtopic.net One study identified p-toluenesulfonic acid as a highly effective catalyst for the reaction between lauric acid and sodium methyl isethionate. dissertationtopic.net The optimal conditions found in this study are detailed below. dissertationtopic.net

| Parameter | Optimal Condition |

|---|---|

| Reaction Temperature | 160°C |

| Molar Ratio (Lauric Acid : Sodium Methyl Isethionate) | 1.6 : 1 |

| Catalyst Amount (p-toluenesulfonic acid) | 1.0% |

| System Vacuum | 10 kPa |

| Reaction Time | 6 hours |

Under these conditions, a reaction conversion of 94.41% was achieved. dissertationtopic.net The resulting SLMI is noted for its dense, creamy lather, hydrolytic stability over a broad pH range (4.5 to 8.5), and gentle cleansing properties, making it a preferred ingredient in shampoos, facial cleansers, and body washes. atamanchemicals.comdissertationtopic.netatamanchemicals.com

While this compound is a key precursor for isethionate esters, the synthesis of taurate surfactants like Sodium Methyl Cocoyl Taurate (SMCT) follows a related but distinct pathway originating from sodium isethionate. cosmeticsandtoiletries.comeverybodywiki.comnih.gov The production of SMCT involves the creation of a critical intermediate, N-methyl taurine (B1682933). cosmeticsandtoiletries.comeverybodywiki.com This intermediate is produced by reacting sodium isethionate with methylamine. cosmeticsandtoiletries.comnih.gov

Once N-methyl taurine is synthesized, there are two primary routes to produce SMCT:

Amidation: This route involves the amidation of a fatty acid (like coconut acid) with N-methyl taurine. cosmeticsandtoiletries.com

Schotten-Baumann Reaction: This method uses the reaction of a fatty acid chloride with N-methyl taurine. nih.gov

SMCT is valued as a mild, high-foaming, and biodegradable anionic surfactant that performs well in hard water and is stable across a wide pH range. cosmeticsandtoiletries.comnih.gov It is frequently used in hair care, baby care, and skin cleansing products. cosmeticsandtoiletries.compuracy.com Therefore, while both SLMI and SMCT are mild surfactants derived from isethionate chemistry, this compound is a direct precursor to the former, whereas the latter is derived from the parent compound, sodium isethionate. dissertationtopic.netcosmeticsandtoiletries.comnih.gov

Novel Applications in Industrial Chemical Processes

Derivatives of this compound are finding applications in advanced environmental technologies. Specifically, Sodium Lauroyl Methyl Isethionate (SLMI) has been investigated as a biosurfactant for the removal of heavy metals from wastewater through a process called ion flotation. researchgate.net Ion flotation is a separation technique where surfactant molecules (collectors) are used to render metal ions hydrophobic. core.ac.uk These hydrophobic species are then attached to air bubbles and floated to the surface, where they can be collected and removed as a froth. core.ac.uknih.gov

This method presents a potential alternative to conventional heavy metal removal techniques like chemical precipitation and ion exchange. core.ac.ukitu.edu.tr Research into the use of SLMI for this purpose focuses on optimizing operational parameters and understanding the removal mechanism to achieve high efficiency in concentrating and removing toxic metal ions from aqueous solutions. researchgate.net The use of a mild, biodegradable surfactant derived from a precursor like this compound makes this an attractive approach for environmental remediation. researchgate.net

While sulfonated organic compounds are utilized in various industrial applications, including electroplating and surface treatments, specific research detailing the role of this compound in these processes is not extensively documented in the available literature. Generally, surfactants can be used in electroplating baths as wetting agents or to modify deposit characteristics. However, there is a lack of specific studies or patents that identify this compound as a key component in electroplating or surface treatment formulations.

Integration of Bio-derived and Renewable Feedstocks in Isethionate Chemistry

The chemical industry is undergoing a significant transformation driven by the need for greater sustainability, leading to a shift from petrochemical-based processes to the utilization of bio-derived and renewable feedstocks. primescholars.compharmafeatures.com This trend is particularly relevant in the production of specialty chemicals like isethionates, which are valued in personal care and industrial applications for their mildness and performance characteristics. sbr-int.com The integration of renewable raw materials into isethionate chemistry aims to reduce the environmental footprint of these compounds, aligning with growing consumer demand for eco-friendly products. researchandmarkets.com

Traditionally, the synthesis of the isethionate backbone relies on the reaction of ethylene (B1197577) oxide with sodium bisulfite. google.comepo.org Ethylene oxide is a key industrial chemical predominantly derived from the oxidation of ethylene, which is sourced from fossil fuels such as natural gas and petroleum. nrel.gov The dependence on these finite resources, coupled with the energy-intensive nature of their extraction and processing, has prompted research into alternative, renewable pathways. pharmafeatures.com

A primary focus for integrating renewable feedstocks into isethionate chemistry has been through the synthesis of isethionate esters, such as Sodium Cocoyl Isethionate (SCI). In this process, the isethionate core is esterified with fatty acids derived from renewable plant-based sources. researchgate.netgoogle.com Coconut oil is a prominent example of a renewable feedstock used for this purpose, providing the "cocoyl" portion of the molecule. ulprospector.comnewdirectionsaromatics.com This approach allows for a significant portion of the final compound to be derived from a sustainable resource. The use of fatty acids from vegetable oils and agricultural waste is a key strategy in increasing the bio-based content of surfactants. ulprospector.com

Research is also exploring the production of the core chemical building blocks from biomass. nih.govnih.gov The development of bio-based ethylene, produced through the dehydration of bio-ethanol derived from the fermentation of sugars from sources like corn or sugarcane, presents a direct renewable alternative to petrochemically-derived ethylene. nrel.gov This bio-ethylene can then be converted to bio-based ethylene oxide, offering a pathway to a fully renewable sodium isethionate molecule. While the industrial scale of bio-ethylene oxide is still developing, it represents a critical step towards decoupling isethionate production from fossil fuel dependency. The use of such bio-based platform chemicals is a cornerstone of creating more sustainable value chains in the chemical industry. ieabioenergy.com

The table below summarizes the integration of renewable feedstocks in the synthesis of isethionate derivatives.

| Isethionate Component | Conventional Feedstock | Renewable Feedstock Source | Bio-derived Intermediate | Resulting Bio-based Compound Example |

| Isethionate Core | Ethylene (from Natural Gas/Petroleum) | Sugarcane, Corn, Biomass | Bio-ethanol → Bio-ethylene → Bio-ethylene Oxide | Bio-Sodium Isethionate |

| Acyl Group | Petroleum-derived Fatty Acids | Coconut Oil, Palm Kernel Oil | Natural Fatty Acids (e.g., Cocoyl) | Sodium Cocoyl Isethionate researchandmarkets.comulprospector.com |

Further research into catalytic processes is aimed at efficiently converting biomass-derived intermediates into key chemical building blocks. nih.govresearchgate.net These advancements are crucial for the economic viability and widespread adoption of bio-based isethionates.

Future Research Directions and Unexplored Avenues in Sodium 1 Methyl Isethionate Chemistry

Development of Novel and Highly Efficient Synthetic Pathways with Reduced Environmental Footprint

The future of sodium 1-methyl isethionate synthesis lies in the development of environmentally benign and efficient processes. Current industrial syntheses of related isethionates often involve high temperatures, hazardous reagents, or complex multi-step procedures. whiterose.ac.uk Research is now moving towards greener alternatives that minimize waste, energy consumption, and the use of toxic substances.

A significant advancement has been the development of solvent-free, catalyst-free direct esterification methods for producing acyl isethionates. whiterose.ac.uk This approach reduces the number of reaction steps and eliminates the risk of producing harmful byproducts like HCl, which can occur with acyl chloride-based reactions. whiterose.ac.uk Adapting this single-step esterification to produce this compound esters could substantially improve process efficiency, safety, and atom economy. whiterose.ac.uk

Further research into novel catalytic systems is also a promising avenue. The use of recyclable, green catalysts such as ionic liquids has been explored for the synthesis of sodium cocoyl isethionate, demonstrating the potential for lower reaction temperatures and simplified processing. patsnap.com Investigating similar eutectic solvents or solid acid catalysts for the synthesis of this compound could lead to milder reaction conditions and reduced energy costs. patsnap.comgoogle.com Another approach involves using the acidic form of an alkyl-substituted isethionate itself as the catalyst, which has been shown to lower the required reaction temperature significantly in the production of acyl alkylisethionate esters. google.com

The table below summarizes potential green synthetic strategies applicable to this compound.

| Synthetic Strategy | Advantages | Research Focus |

| Solvent-Free Direct Esterification | Reduced reaction steps, no solvent waste, improved atom economy, elimination of hazardous reagents (e.g., thionyl chloride). whiterose.ac.uk | Optimization of reaction conditions (temperature, pressure) for this compound esters; scale-up studies. |

| Novel Catalytic Systems | Lower reaction temperatures, catalyst recyclability, improved selectivity, reduced energy consumption. patsnap.comatlantis-press.com | Screening of ionic liquids, solid acids, and organocatalysts; development of bifunctional catalysts. google.com |

| Autocatalysis | Elimination of external catalyst, simplified purification. google.com | Investigating the catalytic activity of 1-methyl isethionic acid in esterification reactions. |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts (enzymes). | Engineering enzymes for the specific esterification of this compound. rsc.org |

These innovative pathways represent a shift towards more sustainable chemical manufacturing, aligning with the principles of green chemistry. patsnap.comlbl.gov

In-depth Mechanistic Understanding of Complex Reaction Systems and Catalytic Processes

A fundamental understanding of the reaction mechanisms involved in the synthesis of this compound and its derivatives is crucial for process optimization and control. While various catalytic systems have been employed for the synthesis of similar isethionate esters, the precise pathways and kinetics are often not fully elucidated. google.comscilit.com

Future research should focus on detailed kinetic and mechanistic studies of the esterification reaction. For instance, in the synthesis of fatty acid esters of isethionate using catalysts like zinc oxide or methane (B114726) sulfonic acid, reaction parameters such as temperature, reactant molar ratio, and catalyst dosage significantly impact the product yield. atlantis-press.comgoogle.com A systematic investigation into how the methyl group on the isethionate backbone influences the reaction kinetics and equilibrium would provide valuable insights. This could involve studying the electronic and steric effects of the methyl group on the reactivity of the hydroxyl group during esterification.

Understanding the mechanism of catalyst deactivation or inhibition is also critical. For example, in some processes, the catalyst is quenched at the end of the reaction to prevent undesirable side reactions. google.com A deeper knowledge of these processes would allow for the design of more robust and long-lasting catalysts. Isoconversional kinetic models, which have been used to predict the thermal degradation of sodium lauroyl isethionate, could be adapted to study the stability and reaction pathways under various manufacturing conditions. whiterose.ac.uk This predictive capability would help in minimizing the formation of impurities and color bodies, which are often a concern at the high temperatures used in direct esterification. google.comresearchgate.net

Key areas for mechanistic investigation are outlined below:

| Research Area | Objective | Methodologies |

| Kinetic Studies | Determine reaction rates, orders, and activation energies for the esterification of this compound. | In-situ reaction monitoring (e.g., spectroscopy), analysis of reaction intermediates, computational modeling. |

| Catalyst Mechanism | Elucidate the role of the catalyst (e.g., Lewis acid, Brønsted acid) in activating the reactants. | Spectroscopic studies of catalyst-substrate interactions, isotopic labeling experiments. |

| Side Reaction Pathways | Identify and quantify the formation of byproducts and degradation products. researchgate.net | Chromatographic and spectroscopic analysis of the reaction mixture over time. |

| Influence of the Methyl Group | Understand the electronic and steric effects of the methyl substituent on reaction rates and selectivity. | Comparative studies with unsubstituted sodium isethionate, Hammett analysis, computational chemistry. |

By unraveling these complex reaction mechanisms, chemists can develop more efficient, selective, and controllable synthetic processes.

Exploration of New Analytical Probes and Advanced In-Situ Characterization Techniques

The development of advanced analytical methods is essential for real-time monitoring and control of the synthesis of this compound. Traditional quality control often relies on offline analysis of the final product, which can be time-consuming and does not allow for immediate process adjustments. whiterose.ac.ukresearchgate.net In-situ characterization techniques offer a window into the reaction as it happens, providing valuable data on reactant consumption, product formation, and the presence of intermediates. nih.gov

Process analytical technology (PAT) tools, such as in-line mid-infrared (MIR) spectrometry, have been successfully used to monitor esterification reactions. nih.gov Applying these techniques to the synthesis of this compound would enable real-time tracking of concentration profiles, leading to improved process understanding and control. Similarly, real-time monitoring by mass spectrometry, such as probe electrospray ionization (PESI-MS), can provide direct and detailed information on each chemical species in the reaction mixture with minimal sample preparation. nih.govresearchgate.net

For the characterization of the final product and its properties, a combination of advanced techniques is necessary. Turbidimetric solubility analysis can be used to determine crystallizability and the metastable zone width, which is crucial for designing and scaling up purification processes like recrystallization. whiterose.ac.ukresearchgate.net Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are vital for determining the melting point and thermal stability of the compound. whiterose.ac.uk When coupled with Fourier-transform infrared spectroscopy (TGA-FTIR), TGA can identify the gases evolved during thermal degradation, providing critical safety information for manufacturing processes. whiterose.ac.ukresearchgate.net

Future research should focus on integrating these advanced analytical tools into the development and manufacturing workflow for this compound.

| Analytical Technique | Application in this compound Chemistry | Information Gained |

| In-Line Mid-Infrared (MIR) Spectroscopy | Real-time monitoring of the esterification reaction. nih.gov | Concentration profiles of reactants and products, reaction kinetics, endpoint determination. |

| Probe Electrospray Ionization-Mass Spectrometry (PESI-MS) | In-situ tracking of reaction components and intermediates. nih.gov | Detailed information on molecular species, reaction pathways. |

| Turbidimetric Analysis | Characterization of solubility and crystallization behavior. whiterose.ac.uk | Crystallization and dissolution temperatures, metastable zone width for process scale-up. |

| Differential Scanning Calorimetry (DSC) | Assessment of thermal properties. whiterose.ac.uk | Melting point, purity, phase transitions. |

| Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR) | Evaluation of thermal stability and degradation products. whiterose.ac.ukresearchgate.net | Decomposition onset temperature, identification of hazardous off-gassing. |

| Gas/Liquid Chromatography-Mass Spectrometry (GC-MS/LC-MS) | Purity analysis and identification of trace components. amazonaws.com | Quantification of purity, identification of byproducts and unreacted starting materials. |

The implementation of these techniques will facilitate the development of robust and well-controlled manufacturing processes for high-purity this compound and its derivatives.

Advanced Computational Design of Isethionate-Based Materials with Tunable Properties

Computational materials design is a rapidly emerging field that can accelerate the discovery and optimization of new materials by predicting their properties before synthesis. researchgate.netitu.edu.tr For isethionate-based materials, such as surfactants and polymers, computational methods can be used to understand how the molecular structure, including the presence of the 1-methyl group, influences macroscopic properties like surface activity, solubility, and thermal stability. researchgate.net

By employing molecular dynamics (MD) simulations and quantitative structure-property relationship (QSPR) models, researchers can design novel materials based on this compound with specifically tuned characteristics. rsc.orgmdpi.com For example, simulations could predict the critical micelle concentration (CMC) and surface tension of a series of novel surfactants derived from this compound, guiding synthetic efforts toward the most promising candidates. This approach allows for a more targeted and efficient development process, reducing the need for extensive trial-and-error experimentation. researchgate.netmdpi.com

The table below highlights key areas where computational design can be applied.

| Application Area | Computational Approach | Predicted Properties |

| Surfactant Design | Molecular Dynamics (MD) Simulations, QSPR | Critical Micelle Concentration (CMC), surface tension, solubility, phase behavior. manchester.ac.uk |

| Polymer Engineering | Finite Element Analysis (FEA), MD Simulations | Mechanical strength, elasticity, thermal stability, solvent resistance. mdpi.com |

| Process Simulation | Computational Fluid Dynamics (CFD), Reaction Modeling | Optimization of reactor design, mixing efficiency, heat and mass transfer. |

| Crystallization Process Design | Molecular Modeling of Crystal Lattices | Crystal morphology, polymorphism, solvent effects on crystal growth. |

The integration of these computational strategies will enable the rational design of next-generation, high-performance materials derived from this compound.

Q & A

Q. How do conflicting findings on SMI’s enzymatic inhibition inform experimental design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.